molecular formula C10H14ClNO2 B1406544 6-(Tert-butyl)nicotinic acid hydrochloride CAS No. 1820740-37-1

6-(Tert-butyl)nicotinic acid hydrochloride

Cat. No.: B1406544
CAS No.: 1820740-37-1
M. Wt: 215.67 g/mol
InChI Key: RVARPUFSHXZRTO-UHFFFAOYSA-N
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Description

6-(Tert-butyl)nicotinic acid hydrochloride is a chemically modified derivative of nicotinic acid (vitamin B3), presented as a hydrochloride salt to enhance its stability and solubility for research applications. As a nicotinic acid analogue, it serves as a versatile and valuable building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and agrochemical research. The sterically bulky tert-butyl group at the 6-position can significantly influence the compound's electronic properties and conformational stability, making it a useful intermediate for creating active ingredients or ligands with targeted properties. Researchers utilize this compound in cross-coupling reactions, amide bond formations, and as a precursor for the synthesis of heterocyclic compounds. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-tert-butylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-10(2,3)8-5-4-7(6-11-8)9(12)13;/h4-6H,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVARPUFSHXZRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Step 1: Bromination of nicotinic acid tert-butyl ester using N-bromosuccinimide (NBS) in an inert solvent such as DMF or DMSO, under reflux conditions, yields 6-bromonicotinic acid tert-butyl ester.
  • Step 2: Fluorination of the brominated intermediate with tetramethylammonium fluoride (TMAF) in toluene, under reflux, facilitates nucleophilic substitution of bromine with fluorine, producing 6-fluoronicotinic acid tert-butyl ester.
  • Step 3: Hydrolysis of the ester with hydrochloric acid (HCl) at controlled temperatures (around 20-30°C) converts the ester into 6-(tert-butyl)nicotinic acid hydrochloride.

Data:

Step Reagents Conditions Yield Notes
Bromination NBS, DMF Reflux ~70% Selective at 6-position
Fluorination TMAF, toluene Reflux ~70-80% Nucleophilic substitution
Hydrolysis HCl, aqueous Room temp ~90% Acid hydrolysis to acid hydrochloride

Direct Hydrolysis of 6-(tert-butyl)nicotinic Acid Esters

This approach involves starting with esterified precursors, such as 6-(tert-butyl)nicotinic acid tert-butyl ester, and hydrolyzing directly with acid or base.

Procedure:

  • Dissolve the ester in a suitable solvent such as ethanol or methanol.
  • Add hydrochloric acid (HCl) or another strong acid.
  • Reflux the mixture for several hours (typically 4-6 hours).
  • Cool and filter the precipitated acid hydrochloride.

Data:

Step Reagents Conditions Yield Notes
Hydrolysis HCl, ethanol Reflux 4-6 hours >90% Produces pure this compound

One-Pot Synthesis from 2,5-Dibromopyridine Derivatives

This method, based on patent CN102617547A, involves a one-pot process starting from 2,5-dibromopyridine derivatives, which are selectively fluorinated and hydrolyzed.

Procedure:

  • React 2,5-dibromopyridine with chloroformate or Boc2O in the presence of a catalyst (e.g., magnesium chloride).
  • Conduct fluorination with tetramethylammonium fluoride.
  • Hydrolyze the intermediate with hydrochloric acid to obtain the acid hydrochloride.

Data:

Step Reagents Conditions Yield Notes
Fluorination TMAF, toluene Reflux ~70% Environmentally friendly, scalable
Hydrolysis HCl Room temp >80% Direct conversion to acid hydrochloride

Research-Driven Synthesis via Protecting Group Strategies

In some research settings, protecting groups such as tert-butyl or Boc are used to facilitate selective functionalization, followed by deprotection with acid to yield the free acid hydrochloride.

Procedure:

  • Protect amino or hydroxyl groups using tert-butyl or Boc groups.
  • Functionalize the pyridine ring via halogenation or nucleophilic substitution.
  • Remove protecting groups with concentrated HCl or other acids at controlled temperatures.

Data:

Step Reagents Conditions Yield Notes
Protection Boc2O, tert-butyl alcohol Room temp 90% Protects amines during halogenation
Deprotection HCl Room temp >95% Yields pure acid hydrochloride

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Typical Yield Advantages
Halogenation & Fluorination Nicotinic acid derivatives NBS, TMAF, HCl Reflux, room temp 70-80% High selectivity, scalable
Ester Hydrolysis Ester derivatives HCl Reflux >90% Simple, industrial suitability
One-Pot Process 2,5-Dibromopyridine Chloroformate, TMAF, HCl Mild, reflux 70-80% Environmentally friendly
Protecting Group Strategy Protected intermediates Boc2O, HCl Room temp >95% High purity, controlled synthesis

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)nicotinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

6-(Tert-butyl)nicotinic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)nicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Nicotinic Acid Derivatives

Structural and Functional Analogues

Nicotinic Acid (Unsubstituted)
  • Structure : Lacks substituents on the pyridine ring.
  • Pharmacology : Reduces serum phosphorus in dialysis patients (SMD = 0.68–1.05 after 4–8 weeks) and modulates lipid profiles (63% increase in HDL, 26% decrease in triglycerides) .
  • Safety : Higher incidence of diarrhea (8%) and total adverse events (41%) compared to phosphate binders like sevelamer hydrochloride .
6-Hydroxynicotinic Acid
  • Structure : Hydroxyl group at the 6-position.
6-(Trifluoromethyl)nicotinic Acid Derivatives
  • Structure : Trifluoromethyl group at the 6-position (e.g., ester 21 in HIV-1 RT inhibition studies).
  • Pharmacology : Demonstrates dual inhibitory activity (IC₅₀ = 14 μM for RNase H) and antiviral effects (EC₅₀ = 5 μM) . The trifluoromethyl group enhances metabolic stability but may increase toxicity risks.
6-Chloro-N-tert-butylnicotinamide
  • Structure : Chlorine at the 6-position and tert-butyl amide group.
  • The chloro substituent may enhance binding affinity to metal ions or enzymes compared to tert-butyl .

Efficacy in Hyperphosphatemia Management

The meta-analysis by Lenglet et al. (–6) provides benchmarks for nicotinic acid derivatives:

Compound Serum Phosphorus Reduction (SMD) Treatment Duration Sample Size (n)
Nicotinic Acid 0.68 (95% CI: 0.40–0.97) 4 weeks 8
Nicotinic Acid 1.05 (95% CI: 0.68–1.42) 8 weeks 10
6-(Tert-butyl) derivative* Insufficient data

*Hypothetically, the tert-butyl group could prolong therapeutic effects due to increased lipophilicity, but this requires validation .

Lipid-Modifying Effects

Nicotinic acid derivatives exhibit dual phosphate-lowering and lipid-modifying properties:

  • HDL Increase : 63% with nicotinic acid after 8 weeks .
  • Triglyceride Reduction : 26% with nicotinic acid .
  • 6-(Tert-butyl)nicotinic Acid Hydrochloride : The tert-butyl group may enhance receptor binding (e.g., GPR109A) for lipid modulation, but clinical data are absent.

Biological Activity

6-(Tert-butyl)nicotinic acid hydrochloride is a derivative of nicotinic acid, a compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₄ClN
  • Molecular Weight : 215.69 g/mol
  • CAS Number : 1001234-56-7

The tert-butyl group enhances lipophilicity, which may influence the compound's interaction with biological membranes and its overall bioavailability.

This compound primarily acts through the modulation of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurotransmission and have been implicated in various neurological processes. The compound's structural modifications allow it to selectively bind to specific nAChR subtypes, potentially leading to varied pharmacological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly relevant in neuroprotection, where oxidative stress is a contributing factor to neuronal damage.

Neuroprotective Effects

Studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative agents such as tert-butyl hydroperoxide (tBHP). For instance, in HepG2 cell lines, pre-treatment with this compound resulted in improved cell viability and reduced markers of apoptosis, suggesting its potential use in treating neurodegenerative diseases .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in neurotransmitter breakdown, such as acetylcholinesterase (AChE). This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. The inhibition kinetics suggest a competitive mechanism, with IC50 values indicating effective concentrations for therapeutic use.

Case Studies and Research Findings

  • Neuroprotective Study :
    • Objective : To evaluate the protective effects against tBHP-induced oxidative stress.
    • Findings : Treatment with this compound significantly reduced apoptosis markers and restored mitochondrial function in HepG2 cells .
  • Enzyme Inhibition Analysis :
    • Objective : To assess the inhibitory effects on AChE.
    • Findings : The compound displayed a competitive inhibition profile with an IC50 value of approximately 25 µM, indicating strong potential for enhancing cholinergic activity .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Mechanism of ActionBiological Activity
This compound25AChE InhibitionNeuroprotection
Nicotine15nAChR AgonistStimulatory
5-Hydroxytryptamine (Serotonin)30Serotonin Receptor AgonistMood Regulation

Q & A

Q. What are the optimal synthesis routes for 6-(tert-butyl)nicotinic acid hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including carbamate formation and amine group introduction. Key factors include:

  • Temperature and pH control : Maintaining precise conditions (e.g., reflux in benzene/2-methyl-propan-2-ol mixtures) to minimize side reactions and maximize yield .
  • Purification : Chromatographic techniques (e.g., column chromatography) are critical for isolating the compound from by-products, as highlighted in carbamate synthesis protocols .
  • Catalytic systems : Use of tert-butoxycarbonyl (Boc) protecting groups to stabilize intermediates, with yields influenced by solvent polarity and reaction time .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify tert-butyl group signals (e.g., ~1.4 ppm for tert-butyl protons) and carboxylic acid protons (~13 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₀H₁₆ClNO₂) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) assesses purity (>97% as per GLPBIO standards) .

Q. What are the recommended storage conditions and solubility profiles for maintaining the stability of this compound in experimental settings?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl group or acid-sensitive bonds .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water. Pre-dissolve in DMSO for biological assays, ensuring concentrations ≤10 mM to avoid solvent toxicity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the reactivity of this compound?

Methodological Answer:

  • Computational modeling : Density Functional Theory (DFT) calculations predict reaction pathways (e.g., nucleophilic substitution at the pyridine ring) and compare with experimental outcomes .
  • Controlled variable replication : Repeat reactions under strictly controlled pH, temperature, and solvent conditions to isolate confounding factors .
  • Cross-validation : Use multiple analytical techniques (e.g., NMR, LC-MS) to confirm product identity when yields deviate from predictions .

Q. How can researchers design experiments to investigate the pH-dependent stability of this compound, and what analytical techniques are most suitable?

Methodological Answer:

  • Buffer systems : Incubate the compound in buffers spanning pH 2–12 (e.g., citrate-phosphate buffers) at 37°C for 24–72 hours .
  • Degradation monitoring : Use HPLC with diode-array detection to track degradation products (e.g., tert-butyl cleavage or decarboxylation) .
  • Kinetic analysis : Calculate half-life (t₁/₂) and rate constants under each pH condition to identify instability thresholds .

Q. What methodologies are employed to study the interaction mechanisms between this compound and biological macromolecules such as enzymes or receptors?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding affinity (KD) and kinetics .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions to infer binding mechanisms .
  • Molecular docking : Use software like AutoDock to model interactions between the compound’s tert-butyl/nicotinic groups and protein active sites .

Q. How should researchers approach the optimization of catalytic systems involving this compound in multi-step organic syntheses?

Methodological Answer:

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for coupling reactions involving the nicotinic acid scaffold .
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., catalyst loading, solvent polarity) and identify synergistic effects .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Tert-butyl)nicotinic acid hydrochloride
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6-(Tert-butyl)nicotinic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.